Methyl 4-(acetyloxy)hept-2-enoate
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Overview
Description
Methyl 4-(acetyloxy)hept-2-enoate is an organic compound with a complex structure that includes an ester functional group, an acetoxy group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetyloxy)hept-2-enoate typically involves the esterification of 4-hydroxyhept-2-enoic acid with methanol in the presence of an acid catalyst. The acetoxy group is introduced via acetylation using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bond can be hydrogenated.
Substitution: The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction, and hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols and alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 4-(acetyloxy)hept-2-enoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its reactivity and functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(acetyloxy)hept-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester and acetoxy groups can undergo hydrolysis, while the double bond can participate in addition reactions. These interactions are mediated by various enzymes and catalysts, targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-heptenoate
- Methyl 4-hydroxyhept-2-enoate
- Methyl 4-(methoxy)hept-2-enoate
Uniqueness
Methyl 4-(acetyloxy)hept-2-enoate is unique due to the presence of both an ester and an acetoxy group, which confer distinct reactivity patterns. This makes it a versatile compound in synthetic chemistry and various applications.
Properties
CAS No. |
88399-91-1 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-acetyloxyhept-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-9(14-8(2)11)6-7-10(12)13-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
GNSYJDLCVOHEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CC(=O)OC)OC(=O)C |
Origin of Product |
United States |
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